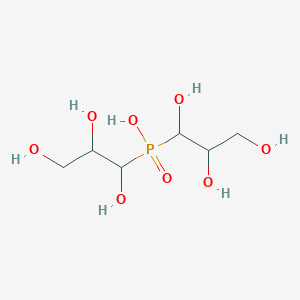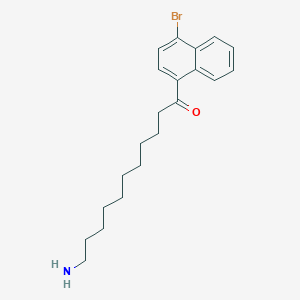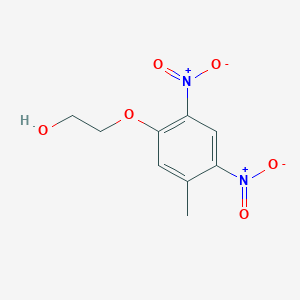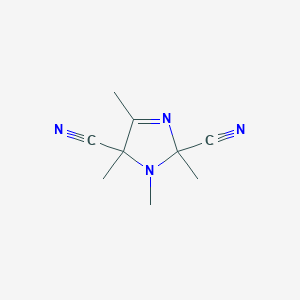
1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of four methyl groups and two cyano groups attached to the imidazole ring, making it a highly substituted derivative. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5-tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Recycling of catalysts and solvents can also be implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines .
Scientific Research Applications
Chemistry: 1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In biological research, imidazole derivatives are studied for their potential therapeutic properties. They exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. This compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, imidazole derivatives are used as catalysts, corrosion inhibitors, and components in the production of polymers and resins. Their stability and reactivity make them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1,2,4,5-tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The presence of cyano groups enhances its ability to participate in coordination chemistry, while the methyl groups influence its hydrophobic interactions .
Comparison with Similar Compounds
1,2,4,5-Tetramethylimidazole: Similar in structure but lacks the cyano groups.
2,4,5-Trimethylimidazole: Contains one less methyl group.
1,2,4,5-Tetramethyl-2,5-dihydro-1H-pyrrole-2,5-dicarbonitrile: Similar structure but with a pyrrole ring instead of an imidazole ring .
Uniqueness: 1,2,4,5-Tetramethyl-2,5-dihydro-1H-imidazole-2,5-dicarbonitrile is unique due to the presence of both methyl and cyano groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
112470-88-9 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2,3,4,5-tetramethylimidazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H12N4/c1-7-8(2,5-10)13(4)9(3,6-11)12-7/h1-4H3 |
InChI Key |
HQAVBZGOTVAZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(N(C1(C)C#N)C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)

sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)

![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
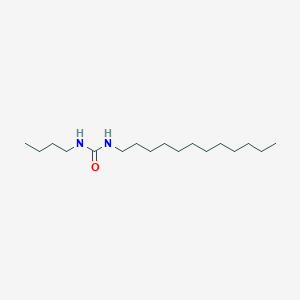



![{[(Undecan-2-yl)oxy]methyl}benzene](/img/structure/B14298042.png)
